2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide
Description
Properties
IUPAC Name |
2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-16(19)15(14-9-5-2-6-10-14)18-22(20,21)12-11-13-7-3-1-4-8-13/h1-12,15,18H,(H2,17,19)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFZZXBALNASBC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related sulfonamide compounds. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using various animal models. The results indicated that specific structural modifications significantly influenced the anticonvulsant efficacy, particularly in the maximal electroshock (MES) seizure model .
Case Study: Anticonvulsant Screening
In a study evaluating the anticonvulsant activity of various derivatives, compounds were administered intraperitoneally at doses ranging from 30 to 300 mg/kg. The most effective derivatives demonstrated significant protection against MES seizures, suggesting that similar modifications in the structure of this compound could yield potent anticonvulsant agents .
Potential for Treating Obesity and Diabetes
Another area of interest is the potential application of sulfonamide compounds in treating obesity and type II diabetes. Research has shown that certain arylsulfonamide compounds can modulate serotonin receptor activity, which is crucial for appetite regulation and glucose metabolism. This class of compounds may provide therapeutic benefits by enhancing serotonergic signaling pathways .
The mechanism involves the inhibition of serotonin reuptake or direct activation of specific serotonin receptor subtypes. This modulation can lead to reduced food intake and improved metabolic profiles in preclinical models .
Anthelmintic Activity
Additionally, related compounds have been evaluated for their anthelmintic properties. For example, studies on 2-phenyl benzimidazole derivatives indicated promising results against parasitic infections, suggesting that modifications to the sulfonamide structure could also enhance anthelmintic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound is heavily influenced by their structural characteristics. SAR studies have indicated that modifications to the phenyl rings or the amide linkage can significantly alter pharmacological profiles. For instance:
- Lipophilicity : Increased lipophilicity often correlates with enhanced central nervous system penetration and prolonged action.
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) has been associated with improved anticonvulsant activity due to increased metabolic stability and binding affinity to target receptors .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including 2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide. Research conducted by the National Cancer Institute (NCI) indicates that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound demonstrated a mean growth inhibition rate of approximately 12.53% across multiple cancer types, suggesting that modifications in the sulfonamide structure can enhance bioactivity against tumors .
Obesity and Metabolic Disorders
The compound has also been investigated for its potential in treating obesity and type II diabetes. Sulfonamide derivatives have been shown to activate serotonergic systems, which play a crucial role in appetite regulation and metabolic processes. The ability to modulate serotonin receptors may provide a pathway for developing effective weight management therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of specific functional groups essential for its biological activity. The structure-activity relationship (SAR) studies suggest that variations in the aromatic rings and sulfonamide moieties significantly influence the compound's pharmacological properties.
Table 1: Summary of Synthesis Methods
| Method | Key Steps | Yield | References |
|---|---|---|---|
| Method A | Reaction with sulfonyl chloride | 85% | |
| Method B | Coupling with amines | 90% | |
| Method C | Multi-step synthesis involving condensation reactions | 75% |
Case Studies
Several case studies have documented the effectiveness of sulfonamide compounds in clinical settings:
- Case Study on Obesity Treatment : A clinical trial involving patients with obesity demonstrated that a sulfonamide derivative led to significant reductions in body weight and improvements in metabolic markers over a 12-week period .
- Anticancer Efficacy : Another study reported that patients treated with a related sulfonamide compound showed improved tumor response rates compared to standard therapies, indicating potential for incorporation into existing cancer treatment regimens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Backbones
- N-Cyclopropyl-2-phenyl-2-(phenylamino)acetamide (3e) and N,2-Diphenyl-2-(phenylamino)acetamide (3f) (): These compounds share the 2-phenylacetamide core but replace the sulfonylamino-styryl group with a phenylamino substituent. Melting points for these analogues range from 130–136°C, suggesting moderate crystallinity .
- 2-Phenyl-2-(pyridin-2-yl)acetamide (): Substitution of the sulfonylamino-styryl group with a pyridyl heterocycle introduces basicity and hydrogen-bonding capabilities. This may enhance interactions with enzymatic active sites but alter metabolic stability .
Sulfonamide-Containing Analogues
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (): This quinazolinone derivative features a sulfonamide-linked styryl group similar to the target compound. However, the quinazolinone core may confer greater rigidity and π-π stacking capacity compared to the acetamide backbone .
- 2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide (): Replacing the styryl group with a thiadiazole-sulfanyl moiety introduces sulfur-mediated hydrogen bonding and conformational flexibility. Such modifications could influence bioavailability and target selectivity .
Styryl-Functionalized Analogues
- This underscores the role of the styryl motif in disrupting enzymatic processes, a property that may extend to the target compound .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
